2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide
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Overview
Description
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound with a complex structure that includes an iodine atom, a methoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the iodination of a suitable precursor, such as 2-methoxy-4-nitroaniline, followed by the formation of the benzamide linkage. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The final step involves the coupling of the iodinated intermediate with benzoyl chloride in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Substitution: Products depend on the substituent introduced, such as azido or cyano derivatives.
Reduction: The major product is the corresponding aniline derivative.
Oxidation: The major product is the corresponding phenol derivative.
Scientific Research Applications
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes involving iodine-containing compounds.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity to certain biological targets due to halogen bonding. The nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-methyl-N-(4-nitrophenyl)benzamide
- 2-iodo-1-methoxy-4-nitrobenzene
- 2-iodo-4-methoxy-1-nitrobenzene
Uniqueness
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O4/c1-21-13-8-9(17(19)20)6-7-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFFSLKWBOMZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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